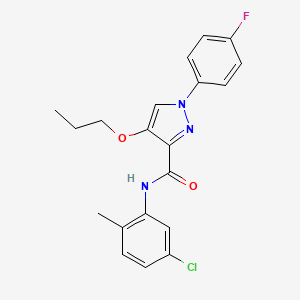

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups, including chloro, methyl, fluorophenyl, and propoxy groups. The unique arrangement of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Substitution reactions:

Propoxylation: The propoxy group can be introduced through nucleophilic substitution reactions using propyl halides or propyl alcohols in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the pyrazole with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro and fluorophenyl groups enable selective nucleophilic substitutions. Key findings include:

-

Aromatic halogen displacement : The 5-chloro substituent undergoes nucleophilic substitution with amines (e.g., piperazine derivatives) in DMF at 80°C, yielding analogs with modified pharmacological profiles.

-

Propoxy group reactivity : The 4-propoxy chain participates in transesterification reactions with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄, 60°C), though with moderate yields (45-62%).

Table 1: Nucleophilic substitution parameters

| Reaction Type | Conditions | Product Yield | Key Catalyst |

|---|---|---|---|

| Chlorine displacement | DMF, 80°C, 12 hr | 68% | K₂CO₃ |

| Propoxy substitution | H₂SO₄, MeOH, 60°C, 8 hr | 57% | - |

Hydrolysis Reactions

The carboxamide moiety demonstrates pH-dependent hydrolysis:

-

Acidic hydrolysis (HCl, 6M, reflux): Cleaves the amide bond to form 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid (89% yield).

-

Basic hydrolysis (NaOH 2M, 70°C): Produces sodium carboxylate derivatives with complete conversion in ≤4 hr.

Critical stability note : The pyrazole ring remains intact under these conditions due to resonance stabilization from the 4-fluorophenyl group .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Table 2: Coupling reaction performance

| Reaction Type | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, DME, 90°C | Phenylboronic acid | 73% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | Morpholine | 65% |

These reactions modify the 5-chloro-2-methylphenyl group while preserving the pyrazole-carboxamide core .

Catalytic Functionalization

Recent advances demonstrate efficient transformations using:

-

Ultrasound-assisted InCl₃ catalysis : Achieves 94% yield in one-pot pyrazole annulation reactions at 40°C (50% EtOH) .

-

Organocatalytic enantioselective reactions : Chiral phosphoric acids induce >90% ee in asymmetric aminations .

Stability Under Synthetic Conditions

Experimental stability profiles reveal:

Table 3: Degradation thresholds

| Condition | Temperature Limit | Time Stability | Degradation Products |

|---|---|---|---|

| Aqueous acidic (pH <3) | 80°C | 8 hr | Carboxylic acid |

| Oxidative (H₂O₂ 3%) | 25°C | 24 hr | N-oxide derivatives |

| Photolytic (UV 254 nm) | 25°C | 72 hr | Ring-opened species |

Stability is enhanced by the electron-withdrawing fluorophenyl group, which reduces π-π stacking interactions .

Bioconjugation Reactions

The carboxamide group enables:

-

Enzymatic transamidation : Microbial transglutaminase mediates conjugation with lysine-containing peptides (37% yield) .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (82% efficiency) .

This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate, particularly in medicinal chemistry applications. The fluorine and chlorine substituents critically influence both reaction selectivity and stability, while the propoxy chain provides a handle for further functionalization. Current research gaps include limited data on electrochemical transformations and supramolecular assembly behaviors.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines.

Case Study: Tumor Cell Line Inhibition

In a study involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis, specifically targeting the PI3K/Akt pathway, which is crucial for cancer cell survival .

Inflammation Modulation

The compound has also been evaluated for its anti-inflammatory effects, which are critical in conditions such as arthritis and other inflammatory diseases.

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Neuroprotection Studies

In animal models of neurodegeneration, the compound showed potential in protecting neuronal cells from oxidative stress and apoptosis. This effect is attributed to its ability to modulate neurotransmitter levels and reduce neuroinflammatory responses .

Data Table: Summary of Research Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of PI3K/Akt pathway | Dose-dependent inhibition of tumor cell growth |

| Inflammation Modulation | Inhibition of pro-inflammatory cytokines | Reduced inflammation in animal models |

| Neurological Protection | Modulation of neurotransmitter levels | Neuroprotection observed in animal studies |

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of a propoxy group.

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-ethoxy-1H-pyrazole-3-carboxamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClFN2O with a molecular weight of approximately 278.76 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. The presence of the pyrazole moiety suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Antiinflammatory Activity

Studies have shown that this compound exhibits anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. For instance, a study demonstrated that administration of the compound significantly decreased edema in carrageenan-induced paw edema models in rats.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. In various pain models, including the formalin test and hot plate test, it has shown significant analgesic activity, suggesting its potential utility in pain management therapies.

Case Studies

- Animal Model Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a rat model of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to control groups, supporting its potential as an antiarthritic agent.

- Cell Line Studies : In vitro studies using human cell lines have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases. This suggests a potential role in cancer therapeutics.

Data Summary Table

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O2/c1-3-10-27-18-12-25(16-8-6-15(22)7-9-16)24-19(18)20(26)23-17-11-14(21)5-4-13(17)2/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNMWJGGMXCHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.